Chemotype-Governed Molecular Properties: MW, LogP, and TPSA Compared Across N-Substituted 1,4-Diazepane-1-Carboxamides
N-Benzyl-1,4-diazepane-1-carboxamide (MW 233.31, XLogP ~1.2) occupies a favorable intermediate property space relative to its closest analogs. The N-phenyl variant (MW 219.28, CLogP ~1.5) is slightly more lipophilic and lower molecular weight, while 4-benzyl-1,4-diazepane-1-carboximidamide (MW 232.32, estimated LogP ~0.01) introduces an additional polar amidine group that substantially alters solubility and hydrogen-bonding capacity. These property differences directly impact membrane permeability and solubility, making N-benzyl-1,4-diazepane-1-carboxamide a deliberately balanced intermediate between these two extremes.
| Evidence Dimension | Molecular Weight (MW) and Calculated LogP |
|---|---|
| Target Compound Data | MW = 233.31 g/mol; estimated XLogP ≈ 1.2 |
| Comparator Or Baseline | N-Phenyl-1,4-diazepane-1-carboxamide: MW 219.28, CLogP ≈ 1.5; 4-Benzyl-1,4-diazepane-1-carboximidamide: MW 232.32, estimated LogP ≈ 0.01 |
| Quantified Difference | ∆MW (vs N-phenyl) = +14.03 g/mol; ∆MW (vs carboximidamide) = +0.99 g/mol; ∆LogP (vs N-phenyl) ≈ –0.3; ∆LogP (vs amidine) ≈ +1.2 |
| Conditions | Calculated properties from standard cheminformatics tools; XLogP and CLogP from PubChem/Hit2Lead entries. |
Why This Matters
The balanced MW and intermediate LogP make N-benzyl-1,4-diazepane-1-carboxamide a more promising starting point for lead-like compound libraries where both permeability and aqueous solubility are critical.
